molecular formula C6H8N4O4S B112999 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate CAS No. 769951-32-8

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

Cat. No. B112999
M. Wt: 232.22 g/mol
InChI Key: ZVFLCRGXDSPVKK-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds that have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the acid-catalyzed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .

Scientific Research Applications

  • Anti-inflammatory Applications

    • Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
    • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Protein Kinase B (PKB or Akt) Inhibition

    • Application Summary : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been found to be potent and orally bioavailable inhibitors of PKB . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is frequently deregulated in cancer .
    • Methods of Application : The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
    • Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
  • Antioxidant Applications

    • Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antioxidant activities .
    • Methods of Application : The antioxidant effects of pyrimidines are attributed to their ability to neutralize free radicals .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
  • Targeted Kinase Inhibitors (TKIs)

    • Application Summary : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
    • Methods of Application : These compounds were developed as more potent and effective targeted kinase inhibitors (TKIs) .
    • Results : The results of this research are not specified in the source .
  • Antiviral Applications

    • Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antiviral activities .
    • Methods of Application : The antiviral effects of pyrimidines are attributed to their ability to inhibit the replication of viruses .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
  • Antifungal Applications

    • Application Summary : Pyrimidines, including pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit a range of pharmacological effects including antifungal activities .
    • Methods of Application : The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFLCRGXDSPVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466926
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

CAS RN

769951-32-8
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MM Bio, F Xu, M Waters, JM Williams… - The Journal of …, 2004 - ACS Publications
A practical, efficient synthesis of 1, a hepatitis C virus RNA replication inhibitor, is described. Starting with the inexpensive diacetone glucose, the 12-step synthesis features a novel …
Number of citations: 85 pubs.acs.org

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